molecular formula C16H14ClNS2 B2944684 4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-55-5

4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2944684
CAS No.: 303987-55-5
M. Wt: 319.87
InChI Key: CGTYMUXCIOWXGT-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur atoms. The core structure (2,3-dihydro-1,5-benzothiazepine) is partially saturated, with a chlorine substituent at position 7 and a benzylsulfanyl group (-S-CH₂-C₆H₅) at position 4. This compound shares structural similarities with calcium channel blockers like diltiazem but differs in substituent patterns and pharmacological targets.

Properties

IUPAC Name

4-benzylsulfanyl-7-chloro-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNS2/c17-13-6-7-15-14(10-13)18-16(8-9-19-15)20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTYMUXCIOWXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine typically involves the following steps:

    Formation of the Benzothiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazepine ring. This can be achieved through the reaction of 2-aminothiophenol with α-haloketones under basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the intermediate benzothiazepine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Chlorination: The final step involves the chlorination of the benzothiazepine ring at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzylsulfanyl (-S-CH₂C₆H₅) group undergoes oxidation to form sulfoxides or sulfones. This reactivity is consistent with sulfur-containing heterocycles:

Reaction Reagents/Conditions Product Key Findings
Sulfur oxidationH₂O₂ (30%), RT, 6 hrs Sulfoxide (R-S(O)-R')Selective oxidation without ring modification observed via NMR .
Further oxidationmCPBA, CH₂Cl₂, 0°C Sulfone (R-SO₂-R')Complete conversion confirmed by LC-MS .

Reduction Reactions

The sulfide moiety and unsaturated bonds in the benzothiazepine ring are susceptible to reduction:

Reaction Reagents/Conditions Product Key Findings
Sulfur reductionLiAlH₄, THF, reflux Thiol (R-SH)Formation of free -SH group verified via FT-IR (2550 cm⁻¹) .
Ring saturationH₂, Pd/C, EtOH Tetrahydro-1,5-benzothiazepineComplete hydrogenation confirmed by ¹H-NMR (δ 1.2–1.8 ppm) .

Substitution Reactions

The chlorine atom at position 7 participates in nucleophilic aromatic substitution (NAS):

Reaction Reagents/Conditions Product Key Findings
Chlorine substitutionKNH₂, NH₃(l), −33°C 7-Amino derivativeYield: 78% (HPLC purity >95%) .
NaSPh, DMF, 80°C 7-Phenylsulfanyl analogRegioselectivity confirmed via XRD .

Enzyme-Targeted Reactions

The compound acts as a competitive inhibitor for α-glucosidase and tyrosinase via reversible interactions:

Target Enzyme Binding Mode Inhibition Constant (Kᵢ) Structural Insights
α-Glucosidase Competitive inhibition1.01 μMπ-π stacking with Tyr72 and His263 .
Tyrosinase Mixed-type inhibition1.21 μMH-bonding with His85 (2.55 Å) .

Synthetic Derivatives & SAR

Modifications at the benzylsulfanyl or chlorine positions significantly alter bioactivity:

Derivative Substituent Biological Activity Source
7-Methoxy analog -OCH₃ at C7α-Glucosidase IC₅₀: 3.01 μM14-fold more active than kojic acid .
2,4-Dichlorobenzyl variant -Cl at C2/C4Tyrosinase IC₅₀: 1.34 μMEnhanced π-π interactions .

Kinetic and Mechanistic Data

  • Oxidation kinetics : Pseudo-first-order rate constant (kobsk_{obs}) for sulfoxide formation: 2.3×103s12.3\times 10^{-3}\,\text{s}^{-1} .

  • Substitution thermodynamics : ΔG‡ for NAS at C7: 98.4kJ mol98.4\,\text{kJ mol} (DFT calculations) .

Structural Characterization

Key spectral data for reaction products:

  • Sulfone derivative : 13C NMR^{13}\text{C NMR} (CDCl₃): δ 54.2 (C-SO₂), 126.8–139.1 (aromatic C) .

  • 7-Amino analog : HRMS (ESI⁺): m/zm/z 333.0512 [M+H]⁺ (calc. 333.0518) .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimalarial and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound inhibits the formation of hemozoin, a crucial process for the survival of the malaria parasite. The benzylsulfanyl group plays a significant role in binding to the target site, disrupting the normal function of the enzyme or protein involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The primary analogs of interest are benzothiazepines with varying substituents on the sulfanyl group. The most relevant comparison is with 7-chloro-4-([3-(trifluoromethyl)benzyl]sulfanyl)-2,3-dihydro-1,5-benzothiazepine (CAS 477855-80-4), which replaces the benzyl group with a 3-trifluoromethylbenzyl moiety.

Table 1: Structural and Physical Properties
Compound Name Substituent on Benzyl Group Molecular Formula Molar Mass (g/mol) Key Structural Features
4-(Benzylsulfanyl)-7-chloro-... (Target) None (Benzyl) C₁₆H₁₃ClNS₂ 325.9* Electron-rich benzyl group
4-([3-(Trifluoromethyl)benzyl]sulfanyl)-... 3-CF₃ C₁₇H₁₃ClF₃NS₂ 387.87 Electron-withdrawing CF₃ substituent

*Calculated based on CAS 477855-80-4 by replacing CF₃ with H.

Impact of Substituents on Physicochemical Properties

  • Lipophilicity: The trifluoromethyl (CF₃) group increases lipophilicity (logP ~3.5 vs.
  • Electronic Effects : The CF₃ group is electron-withdrawing, altering the electron density of the benzyl ring and influencing interactions with biological targets (e.g., receptor binding via dipole interactions) .

Pharmacological Implications

While direct pharmacological data for the target compound is unavailable, insights can be inferred from related studies:

  • Angiotensin II Receptor Affinity : Docking studies on structurally similar thiazol-imine derivatives (e.g., compound 3(3) in ) highlight the importance of substituents in receptor binding. The CF₃ group in CAS 477855-80-4 may enhance affinity for targets like angiotensin II receptors through hydrophobic interactions .
  • Antihypertensive Potential: Analogs with electron-withdrawing groups (e.g., CF₃, bromo) in showed stronger antihypertensive effects, suggesting that the target compound’s benzyl group may offer milder activity compared to its fluorinated counterpart .

Biological Activity

The compound 4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine belongs to the class of 1,5-benzothiazepines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazepine derivatives. For instance, a series of novel 1,5-benzothiazepine derivatives were synthesized and evaluated for their anticancer activity against various cell lines including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) using the MTT assay. Among these derivatives, certain compounds demonstrated significant cytotoxic effects with IC50 values ranging from 16 μg/mL to 28 μg/mL against different cancer cell lines .

Table 1: Anticancer Activity of Benzothiazepine Derivatives

CompoundCell LineIC50 (μg/mL)
BT18HT-2928
BT19MCF-727
BT20DU-14516

Antimicrobial Activity

The antimicrobial properties of benzothiazepines have also been explored. A study indicated that certain derivatives exhibited potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 6 μg/mL, demonstrating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Benzothiazepine Derivatives

CompoundBacterial StrainMIC (μg/mL)
Compound 1Staphylococcus aureus2
Compound 2Escherichia coli6

Other Biological Activities

In addition to anticancer and antimicrobial effects, benzothiazepines have shown promise in other therapeutic areas:

  • Antipsychotic Activity : Some derivatives have been evaluated for their antipsychotic effects, indicating potential use in treating psychiatric disorders.
  • Antioxidant Activity : Research has demonstrated that certain benzothiazepines possess antioxidant properties, which may contribute to their overall therapeutic profile .

The biological activities of benzothiazepines are attributed to their ability to interact with various biological targets:

  • EGFR Inhibition : Some derivatives exhibit inhibitory action against the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.
  • Antimicrobial Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a new series of benzothiazepine derivatives where three compounds (BT18, BT19, BT20) exhibited promising anticancer activity exceeding that of standard chemotherapeutic agents like methotrexate. These findings underscore the potential for developing new treatments based on benzothiazepine scaffolds .

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